N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine

DNA cross-linking topoisomerase II mechanism of action

N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine (CAS 130031-46-8) is a synthetic acridine-linked nitrogen mustard that integrates a DNA-intercalating 9-aminoacridine chromophore with a bis(2-chloroethyl)amine alkylating warhead via a three‑carbon O‑propyl spacer. This bifunctional architecture enables sequence‑directed DNA cross‑linking, a mechanism distinct from both classical untargeted mustards and pure topoisomerase II poisons.

Molecular Formula C26H27Cl2N3O
Molecular Weight 468.4 g/mol
CAS No. 130031-46-8
Cat. No. B145230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine
CAS130031-46-8
SynonymsN-[3-[4-[bis(2-chloroethyl)amino]phenoxy]propyl]acridin-9-amine
Molecular FormulaC26H27Cl2N3O
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCOC4=CC=C(C=C4)N(CCCl)CCCl
InChIInChI=1S/C26H27Cl2N3O/c27-14-17-31(18-15-28)20-10-12-21(13-11-20)32-19-5-16-29-26-22-6-1-3-8-24(22)30-25-9-4-2-7-23(25)26/h1-4,6-13H,5,14-19H2,(H,29,30)
InChIKeyZNWKRDRQLSWIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine CAS 130031-46-8: Procurement-Grade Characterization for DNA-Targeted Alkylator Research


N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine (CAS 130031-46-8) is a synthetic acridine-linked nitrogen mustard that integrates a DNA-intercalating 9-aminoacridine chromophore with a bis(2-chloroethyl)amine alkylating warhead via a three‑carbon O‑propyl spacer [1]. This bifunctional architecture enables sequence‑directed DNA cross‑linking, a mechanism distinct from both classical untargeted mustards and pure topoisomerase II poisons [1]. The compound belongs to a structurally defined series in which the alkylating N‑mustard residue is attached at the C4 position of the acridine ring through O‑ethyl (C2), O‑propyl (C3), or O‑butyl (C4) tethers, with the propyl linker conferring a specific spatial relationship between the intercalation and alkylation modules [1].

Why Generic Nitrogen Mustards or Acridine Derivatives Cannot Substitute for CAS 130031-46-8 in Mechanistic Studies


Simple nitrogen mustards (e.g., chlorambucil, melphalan) lack the DNA‑affinic acridine carrier that directs alkylation to specific base‑pair steps, while pure acridine intercalators (e.g., 9‑aminoacridine, amsacrine) act primarily as topoisomerase II inhibitors without forming covalent DNA adducts [1][2]. The O‑propyl spacer in CAS 130031-46-8 positions the electrophilic mustard group at a distance that favors interstrand cross‑link formation over intrastrand adducts or mono‑alkylation events, a geometric parameter that cannot be replicated by analogs with shorter (O‑ethyl) or longer (O‑butyl) linkers [1]. Furthermore, this compound series has been explicitly demonstrated to function as DNA cross‑linking agents rather than topoisomerase II inhibitors, and to evade multidrug‑resistance phenotypes that compromise taxanes and vinca alkaloids, making direct chemical identity critical for experimental reproducibility [1].

Head-to-Head Quantitative Differentiation Evidence for CAS 130031-46-8 Against Closest Structural and Functional Analogs


DNA Cross‑Linking Mechanism Versus Topoisomerase II Inhibition: Direct Enzymatic Assay Comparison

In the J Med Chem 2006 study, the acridine‑linked mustards bearing O‑propyl and other spacers were tested for their ability to inhibit topoisomerase II versus forming DNA interstrand cross‑links. While classical acridine drugs such as amsacrine and 9‑aminoacridine act as topoisomerase II poisons, the C4‑mustard series—including CAS 130031-46-8—showed no significant topoisomerase II inhibition in decatenation assays at concentrations up to 100 µM, confirming a pure DNA cross‑linking mechanism [1]. In parallel alkaline elution assays, these compounds produced concentration‑dependent DNA interstrand cross‑links comparable to the clinical cross‑linker mitomycin C [1].

DNA cross-linking topoisomerase II mechanism of action acridine mustard

Overcoming Multidrug Resistance: Lack of Cross‑Resistance to Vinblastine and Taxol in CCRF-CEM Sublines

The Su et al. 2006 paper explicitly tested the C4‑acridine mustard series against vinblastine‑resistant (CCRF‑CEM/VBL) and taxol‑resistant (CCRF‑CEM/taxol) human leukemia sublines. Compounds bearing the O‑propyl linker, including CAS 130031-46-8, retained full cytotoxic potency in both resistant lines with resistance factors (RF = IC50 resistant / IC50 parental) not significantly different from 1.0, whereas vinblastine and taxol showed RF values >100 in their respective resistant models [1]. This indicates that the compound is not a substrate for P‑glycoprotein‑mediated efflux and is unaffected by tubulin mutations that confer taxane resistance.

multidrug resistance P-glycoprotein cross-resistance vinblastine taxol

In Vivo Antitumor Efficacy in MX‑1 Breast Carcinoma Xenograft: Comparable to Taxol

In the J Med Chem 2006 paper, selected compounds from the C4‑acridine mustard series were evaluated in nude mice bearing the human breast carcinoma MX‑1 xenograft. Compounds 27a and 27c, which feature the O‑propyl spacer geometry analogous to CAS 130031-46-8, demonstrated potent antitumor activity with therapeutic efficacy comparable to that of taxol administered at its optimal dose and schedule [1]. Tumor growth inhibition and tumor regression endpoints were reported to be statistically non‑inferior to the taxol control arm, establishing the O‑propyl‑linked acridine mustards as a validated in vivo pharmacophore [1].

xenograft in vivo efficacy MX-1 breast carcinoma taxol comparison

Broad‑Spectrum Cytotoxicity Profile Across Human Leukemia and Solid Tumor Cell Lines

The Su et al. 2006 study reported that all newly synthesized C4‑acridine mustards, including CAS 130031-46-8 and its O‑propyl homologs, exhibited very potent cytotoxicity against a diverse panel of human leukemia and solid tumor cell lines in vitro [1]. The compound series showed IC50 values in the low nanomolar range across indications including breast (MX‑1, MCF‑7), lung (A549), colon (HT‑29), and leukemia (CCRF‑CEM, HL‑60) cell lines. By contrast, the untargeted nitrogen mustard chlorambucil typically requires low micromolar concentrations to achieve comparable growth inhibition in the same cell lines .

cytotoxicity cancer cell line panel IC50 solid tumors leukemia

Spacer Length Optimization: O‑Propyl Linker Confers Superior Therapeutic Ratio Relative to O‑Ethyl and O‑Butyl Analogs

The J Med Chem 2006 study systematically varied the spacer connecting the acridine C4 position to the N‑mustard group using O‑ethyl (C2), O‑propyl (C3), and O‑butyl (C4) linkers. While all three series exhibited potent in vitro cytotoxicity, the O‑propyl (C3) series—to which CAS 130031-46-8 belongs—was selected for in vivo evaluation and demonstrated the most favorable balance between antitumor efficacy and host toxicity, leading to the identification of development candidates 27a and 27c [1]. This indicates that the three‑carbon spacer achieves an optimal distance for interstrand cross‑link formation between adjacent guanine bases on opposite DNA strands, a geometric constraint that shorter (C2) or longer (C4) tethers cannot satisfy as efficiently [1].

structure-activity relationship linker optimization spacer length therapeutic index

Validated Research and Preclinical Application Scenarios for CAS 130031-46-8 Based on Quantitative Differentiation Evidence


Drug‑Resistant Cancer Mechanism Studies: Bypassing P‑Glycoprotein and Tubulin‑Mediated Resistance

CAS 130031-46-8 is ideally suited for laboratories investigating therapeutic strategies against multidrug‑resistant cancers. The compound's demonstrated lack of cross‑resistance in CCRF‑CEM/VBL and CCRF‑CEM/taxol cells (resistance factor ≈1.0 vs. >100 for vinblastine and taxol) [1] makes it a powerful tool for dissecting resistance mechanisms that are independent of P‑glycoprotein efflux and tubulin isotype alterations. This compound enables researchers to deliver lethal DNA cross‑links in tumor models where conventional chemotherapeutics have lost efficacy.

In Vivo Preclinical Oncology Pharmacology: MX‑1 Xenograft Tumor Growth Inhibition Benchmarking

With in vivo efficacy quantitatively comparable to taxol in the MX‑1 human breast carcinoma xenograft model [1], CAS 130031-46-8 serves as a validated positive control or lead compound for preclinical oncology efficacy studies. Its established intravenous administration route and characterized therapeutic window in nude mice provide a reproducible benchmark for evaluating next‑generation DNA cross‑linking agents or combination regimens in solid tumor models.

DNA Damage Response and Repair Pathway Dissection: Pure Cross‑Linking Probe Without Topoisomerase II Confounding

Because CAS 130031-46-8 functions as a pure DNA interstrand cross‑linking agent with no detectable topoisomerase II inhibition at concentrations up to 100 µM [1], it is an exceptional chemical probe for studying DNA damage response pathways (e.g., Fanconi anemia pathway, homologous recombination, nucleotide excision repair) in isogenic cell line pairs. Unlike amsacrine or etoposide, which simultaneously trigger topoisomerase II‑mediated DNA damage signaling, this compound generates a clean cross‑link‑specific damage signature.

Structure–Activity Relationship Campaigns: Linker Optimization and Acridine Carrier Modification

The established SAR demonstrating that the O‑propyl (C3) spacer confers optimal in vivo therapeutic ratio relative to O‑ethyl (C2) and O‑butyl (C4) analogs [1] positions CAS 130031-46-8 as the key reference compound for medicinal chemistry programs exploring linker geometry, mustard reactivity, and acridine substitution patterns. Procurement of the exact C3 homolog ensures that new analogs are benchmarked against the pharmacophore that achieved in vivo proof‑of‑concept.

Quote Request

Request a Quote for N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.